molecular formula C18H18BrNO3S B2516664 Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313245-20-4

Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2516664
CAS RN: 313245-20-4
M. Wt: 408.31
InChI Key: KYVJCCVEECBSTI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as tetrahydrobenzo[b]thiophenes. These compounds are characterized by a thiophene ring fused to a cyclohexene ring. The specific compound is further modified with a bromobenzamido group and an ethyl ester, indicating its potential for further chemical transformations and pharmaceutical relevance.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported through various methods. For instance, a Schiff base derivative was synthesized via a condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which itself was prepared using a one-pot Gewald three-component reaction . Another method described the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These methods highlight the versatility of tetrahydrobenzo[b]thiophene derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives has been characterized using various spectroscopic techniques. For example, the structure of a thiazole derivative was confirmed by FTIR, NMR, and X-ray diffraction, and further investigated using DFT quantum chemical methods . These studies provide insights into the geometric parameters, vibrational assignments, and chemical shifts, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of tetrahydrobenzo[b]thiophene derivatives has been explored in several studies. Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacted with benzoylacetonitrile to yield a product that further reacted with various chemical reagents to give fused thiophene derivatives . Additionally, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions demonstrate the potential of tetrahydrobenzo[b]thiophene derivatives to form a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The presence of different functional groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the Schiff base derivative's structure was confirmed by various analytical techniques, which are indicative of its stability and reactivity . The anti-rheumatic potential of a related compound and its metal complexes was also studied, showing significant biological activity, which suggests that the physical and chemical properties of these compounds are conducive to pharmaceutical applications .

Scientific Research Applications

Synthesis and Heterocyclic Applications

Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a building block in the synthesis of new heterocycles. Compounds derived from it have been evaluated for their anticancer activity, especially against colon cancer HCT-116 human cancer cell lines. Specifically, compounds synthesized utilizing this chemical have displayed potent activity, indicating its significance in drug development and cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Reactivity and Pharmaceutical Potential

The reactivity of this compound has been explored extensively. For instance, reactions with benzoylacetonitrile have led to the synthesis of various fused thiophene derivatives with high potential pharmaceutical applications (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, its reactivity with different reagents has been used to synthesize fused heterocyclic systems, further underlining its versatility in synthetic chemistry and potential in drug discovery (Wardaman, 2000).

Antimicrobial and Antioxidant Studies

Synthesized derivatives of this compound have shown remarkable antimicrobial and antioxidant activities. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential. This highlights its potential in developing new treatments or preservatives (Raghavendra et al., 2016).

Dye Synthesis and Textile Applications

This compound has also been used in the synthesis of azo dyes with good coloration and fastness properties on polyester, demonstrating its utility in the textile industry (Sabnis & Rangnekar, 1989).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJCCVEECBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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